molecular formula C14H15NO3S B2596550 N-(2-(furan-3-yl)-2-hydroxyethyl)-2-(methylthio)benzamide CAS No. 1421584-32-8

N-(2-(furan-3-yl)-2-hydroxyethyl)-2-(methylthio)benzamide

Cat. No.: B2596550
CAS No.: 1421584-32-8
M. Wt: 277.34
InChI Key: DFTNQQFLJOUYOL-UHFFFAOYSA-N
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Description

N-(2-(furan-3-yl)-2-hydroxyethyl)-2-(methylthio)benzamide is a synthetic organic compound featuring a benzamide core substituted with a methylthio group and a 2-(furan-3-yl)-2-hydroxyethyl side chain. This structure places it within a class of molecules of significant interest in medicinal chemistry and drug discovery research. Compounds with similar furan and benzamide motifs have been identified as key scaffolds in the development of inhibitors for various biological targets. For instance, furanylbenzamide derivatives have been explored as potent inhibitors of protein tyrosine phosphatases like SHP2, a key signaling node implicated in cancer progression and resistance . Furthermore, related structures have shown promise as novel non-peptidomimetic inhibitors of viral proteases, such as SARS-CoV-2 Mpro, highlighting the potential of this chemotype in antiviral agent development . The presence of the furan ring, a common heterocycle in bioactive molecules, along with the benzamide group, provides a versatile platform for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a valuable chemical probe or a starting point for the synthesis of novel analogs to investigate enzymatic pathways and cellular signaling processes. Its potential mechanism of action may involve reversible covalent binding or allosteric modulation of enzyme active sites, as observed with structurally related molecules . This product is intended for non-human research applications only in fields such as medicinal chemistry, chemical biology, and drug discovery. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxyethyl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-19-13-5-3-2-4-11(13)14(17)15-8-12(16)10-6-7-18-9-10/h2-7,9,12,16H,8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFTNQQFLJOUYOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NCC(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(furan-3-yl)-2-hydroxyethyl)-2-(methylthio)benzamide is a benzamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique combination of functional groups, including a furan ring, a hydroxyl group, and a methylthio group, which contribute to its diverse reactivity and biological effects.

Chemical Structure and Properties

The molecular formula of this compound is C14H15NO3S, with a molecular weight of 277.34 g/mol. Its structure can be depicted as follows:

N 2 furan 3 yl 2 hydroxyethyl 2 methylthio benzamide\text{N 2 furan 3 yl 2 hydroxyethyl 2 methylthio benzamide}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the furan ring and hydroxyl group enhances its binding affinity to these targets, potentially modulating their activity.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, similar to other benzamide derivatives.
  • Antioxidant Activity : The hydroxyl group may contribute to antioxidant properties, scavenging free radicals and reducing oxidative stress.
  • Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation through various pathways.

1. Anticancer Properties

Research indicates that benzamide derivatives exhibit anticancer properties. Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells. This is supported by findings that similar compounds have demonstrated cytotoxic effects against various cancer cell lines.

2. Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activity. Benzamides are known for their ability to modulate inflammatory responses, making this compound a candidate for further investigation in inflammatory disease models.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential efficacy of this compound.

StudyFindings
Demonstrated that benzamide derivatives possess significant anti-inflammatory and analgesic properties, highlighting the potential of this compound in therapeutic applications.
Investigated the structure-activity relationship (SAR) of furan-containing compounds, revealing enhanced biological activity with specific substitutions, relevant for optimizing this compound.
Reported on the synthesis and characterization of related benzamides, establishing a foundation for understanding the biological interactions of this compound.

Comparison with Similar Compounds

Structural Analogues with Hydroxyethyl Substituents

Compound : N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

  • Structure : Benzamide with a branched hydroxyethyl (2-hydroxy-1,1-dimethylethyl) group and 3-methyl substituent.
  • Synthesis: Reacting 3-methylbenzoyl chloride/acid with 2-amino-2-methyl-1-propanol.

Comparison :

Benzamides with Methylthio Substituents

Compound: N-(4-(Methylthio)-1-oxo-1-(quinolin-3-ylamino)butan-2-yl)benzamide ()

  • Structure: Benzamide with a methylthio group at position 4 and a quinoline-linked side chain.
  • Activity: Exhibits 43.68% ± 4.02 inhibition in immunoproteasome assays, suggesting the methylthio group may enhance target engagement .

Comparison :

Heterocyclic-Substituted Benzamides

Compound : Nitazoxanide ()

  • Structure : 2-Acetoxy-N-(5-nitro-2-thiazolyl)benzamide.
  • Activity : Broad-spectrum antiparasitic agent with FDA approval for cryptosporidiosis.
  • Key Feature : The nitro-thiazole group drives redox-mediated antiparasitic activity .

Comparison :

  • The target compound’s furan-3-yl group lacks the nitro-thiazole’s redox activity but may improve metabolic stability due to reduced electrophilicity.

Pesticidal Benzamides

Compound : Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) ()

  • Structure : Benzamide with isopropoxy-phenyl and trifluoromethyl groups.
  • Application : Fungicide targeting succinate dehydrogenase .

Compound : Mepronil (2-methyl-N-(3-(1-methylethoxy)phenyl)benzamide) ()

  • Structure : Similar to flutolanil but with a 2-methyl substituent.
  • Activity : Controls rice sheath blight via mitochondrial inhibition .

Comparison :

  • The target compound’s furan and methylthio groups lack the lipophilic trifluoromethyl/isopropoxy moieties critical for pesticidal activity, suggesting divergent applications.

Thiazolidinone-Benzamide Hybrids ()

Compounds 17–20 :

  • Structure: Benzamide linked to thiazolidinone rings with varied substituents (e.g., 4-chloro, 4-fluoro).
  • Synthesis : Condensation with aldehydes (29–74% yields).
  • Activity : Antimicrobial and antitubercular effects (e.g., compound 18: 74% yield, 220–222°C melting point) .

Comparison :

  • The target compound lacks the thiazolidinone ring but shares the benzamide core. Its furan group may mimic the electron-withdrawing effects of chloro/fluoro substituents in these hybrids.

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